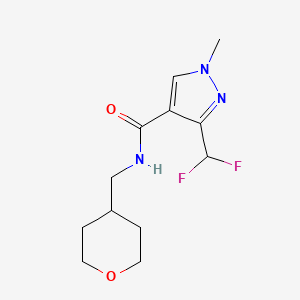
3-(Difluoromethyl)-1-methyl-N-(oxan-4-ylmethyl)pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Difluoromethyl)-1-methyl-N-(oxan-4-ylmethyl)pyrazole-4-carboxamide, also known as DMAP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of drug discovery.
Mechanism Of Action
3-(Difluoromethyl)-1-methyl-N-(oxan-4-ylmethyl)pyrazole-4-carboxamide exerts its effects through the inhibition of specific enzymes, such as DPP-4 and cathepsin K. DPP-4 is involved in the degradation of incretin hormones, which play a key role in the regulation of glucose metabolism. Inhibition of DPP-4 by 3-(Difluoromethyl)-1-methyl-N-(oxan-4-ylmethyl)pyrazole-4-carboxamide can lead to increased levels of incretin hormones and improved glucose regulation. Cathepsin K is involved in the breakdown of bone tissue, and inhibition of this enzyme by 3-(Difluoromethyl)-1-methyl-N-(oxan-4-ylmethyl)pyrazole-4-carboxamide can lead to decreased bone resorption.
Biochemical and Physiological Effects:
3-(Difluoromethyl)-1-methyl-N-(oxan-4-ylmethyl)pyrazole-4-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on enzymes such as DPP-4 and cathepsin K, 3-(Difluoromethyl)-1-methyl-N-(oxan-4-ylmethyl)pyrazole-4-carboxamide has also been shown to have anti-inflammatory properties. It has been suggested that 3-(Difluoromethyl)-1-methyl-N-(oxan-4-ylmethyl)pyrazole-4-carboxamide may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
Advantages And Limitations For Lab Experiments
One advantage of 3-(Difluoromethyl)-1-methyl-N-(oxan-4-ylmethyl)pyrazole-4-carboxamide is its specificity for certain enzymes, which makes it a useful tool for studying the role of these enzymes in various physiological processes. However, one limitation of 3-(Difluoromethyl)-1-methyl-N-(oxan-4-ylmethyl)pyrazole-4-carboxamide is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for research on 3-(Difluoromethyl)-1-methyl-N-(oxan-4-ylmethyl)pyrazole-4-carboxamide. One area of interest is the development of 3-(Difluoromethyl)-1-methyl-N-(oxan-4-ylmethyl)pyrazole-4-carboxamide-based drugs for the treatment of diabetes and other metabolic disorders. Another potential application is in the treatment of inflammatory diseases such as rheumatoid arthritis. Further research is also needed to fully understand the mechanism of action of 3-(Difluoromethyl)-1-methyl-N-(oxan-4-ylmethyl)pyrazole-4-carboxamide and its potential effects on other physiological processes.
Synthesis Methods
3-(Difluoromethyl)-1-methyl-N-(oxan-4-ylmethyl)pyrazole-4-carboxamide can be synthesized using a variety of methods, including the reaction of 3-(difluoromethyl)pyrazole-4-carboxylic acid with oxan-4-ylmethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). Another method involves the reaction of 3-(difluoromethyl)pyrazole-4-carboxylic acid with oxan-4-ylmethylamine in the presence of a catalyst such as triethylamine (TEA).
Scientific Research Applications
3-(Difluoromethyl)-1-methyl-N-(oxan-4-ylmethyl)pyrazole-4-carboxamide has been extensively studied for its potential applications in drug discovery. It has been shown to have inhibitory effects on certain enzymes, such as dipeptidyl peptidase-4 (DPP-4) and cathepsin K, which are involved in the regulation of glucose metabolism and bone resorption, respectively. 3-(Difluoromethyl)-1-methyl-N-(oxan-4-ylmethyl)pyrazole-4-carboxamide has also been investigated for its potential anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
3-(difluoromethyl)-1-methyl-N-(oxan-4-ylmethyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2N3O2/c1-17-7-9(10(16-17)11(13)14)12(18)15-6-8-2-4-19-5-3-8/h7-8,11H,2-6H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTWYMVMCAAKQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)F)C(=O)NCC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(difluoromethyl)-1-methyl-N-[(oxan-4-yl)methyl]-1H-pyrazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


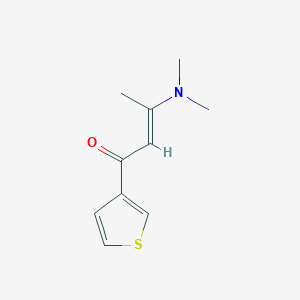
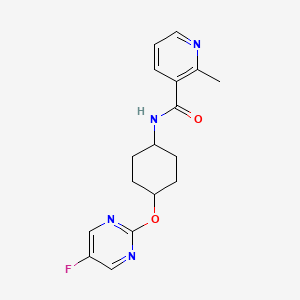

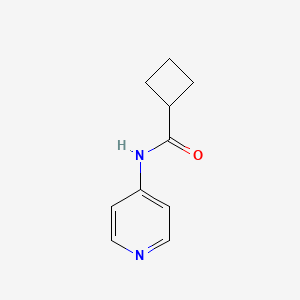

![5-((3,4-Difluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2604993.png)
![Ethyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2604994.png)

![Ethyl 1-[3-(benzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-3-carboxylate](/img/structure/B2605000.png)
![3-cyclopentyl-7-(((3,5-dimethylisoxazol-4-yl)methyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2605002.png)

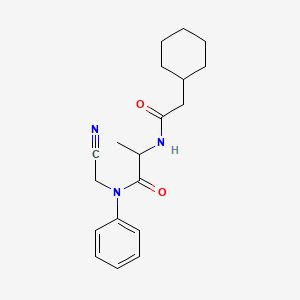
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2605006.png)